(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in fields such as medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Aldose Reductase Inhibitors
A series of new iminothiazolidin-4-one acetate derivatives, similar in structure to "(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate," have been synthesized and evaluated as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors. These compounds, including methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, have shown significant inhibitory potency, highlighting their potential as novel drugs for the treatment of diabetic complications (Ali et al., 2012).
Potential Anticancer Agents
Ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, a compound with a core structure similar to the one , has been synthesized and evaluated for its anticancer properties. Although this particular derivative demonstrated moderate cytotoxic activity, the research indicates the potential of thiazolidinone derivatives in cancer treatment (Mabkhot et al., 2019).
Antibacterial Activity
Research on thiazolidine derivatives, such as methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates and related compounds, has explored their in vitro growth inhibitory activity against various microbes, including E.coli, S.aureus, and Salmonella typhi. These findings suggest the potential application of such compounds in developing new antibacterial agents (Desai et al., 2001).
Novel Synthesis Methods
Studies have also focused on the novel synthesis of oxothiazolidine derivatives, including (Z)-methyl 2-[3-(arylideneamino)-2-(arylidenehydrazono)-4-oxothiazolidin-5-ylidene]acetate, through reactions involving thiocarbonohydrazides and dimethyl acetylene dicarboxylate. These synthesis methods contribute to the broader understanding and application of thiazolidine compounds in various scientific research areas (Hassan et al., 2012).
properties
IUPAC Name |
methyl (2E)-2-(2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-3-9-17-13(10-14(18)19-2)11-20-15(17)16-12-7-5-4-6-8-12/h3-8,10H,1,9,11H2,2H3/b13-10+,16-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVUFWLYKQVAHF-UCCKDXPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CSC(=NC2=CC=CC=C2)N1CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\CSC(=NC2=CC=CC=C2)N1CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.